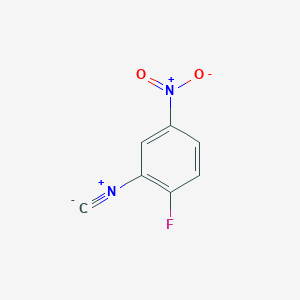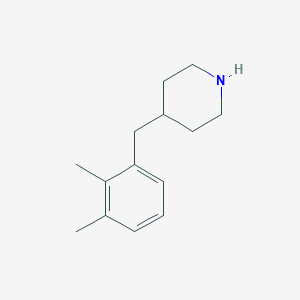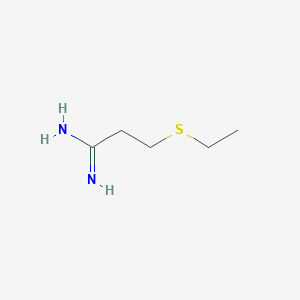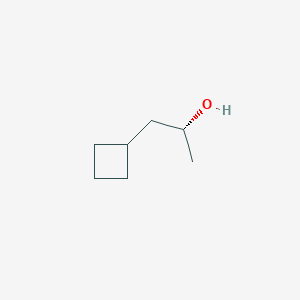![molecular formula C9H9N2NaO6S2 B13614378 Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound with a unique structure that includes a nitrophenyl group, a carbamoyl group, and a sulfanyl-sulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves the formation of the sulfanyl-sulfonate moiety, which can be achieved through a reaction with sodium sulfite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl-sulfonate moiety can form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Sodium sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different functional groups.
Uniqueness
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl-sulfonate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
特性
分子式 |
C9H9N2NaO6S2 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
sodium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene |
InChI |
InChI=1S/C9H10N2O6S2.Na/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);/q;+1/p-1 |
InChIキー |
JUFADRGSPKCTKC-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)



![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)







